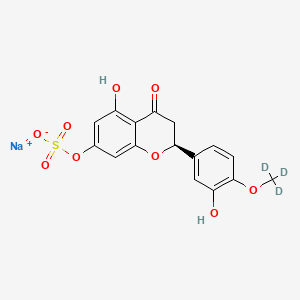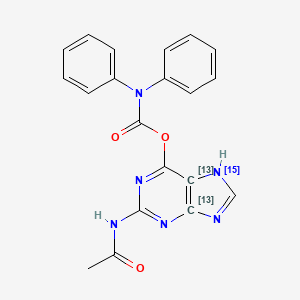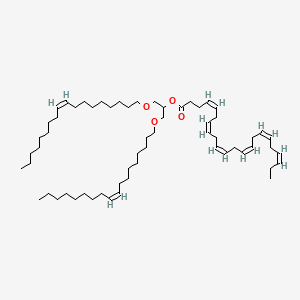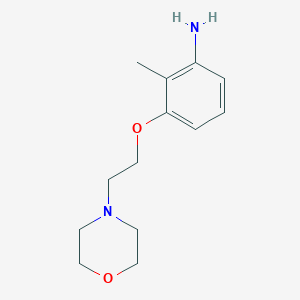![molecular formula C16H26N2OSi B13845172 1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)
1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol is a chemical compound with the molecular formula C16H26N2OSi It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound that contains both nitrogen and silicon atoms
Méthodes De Préparation
The synthesis of 1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol typically involves the reaction of pyrrolo[2,3-b]pyridine with tris(1-methylethyl)silyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Analyse Des Réactions Chimiques
1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions would depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents for these reactions include halogens and other electrophiles.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into the medicinal properties of this compound could lead to the discovery of new treatments for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol exerts its effects is not well understood. it is likely that the compound interacts with specific molecular targets in biological systems, such as enzymes or receptors. These interactions could lead to changes in cellular processes and ultimately result in the observed effects.
Comparaison Avec Des Composés Similaires
1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol can be compared with other similar compounds, such as:
1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine: This compound lacks the hydroxyl group present in this compound, which may affect its reactivity and applications.
1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-5-ol: This compound has the hydroxyl group in a different position, which could lead to different chemical properties and reactivity.
4-Chloro-1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine:
Each of these compounds has unique features that make them valuable for different types of research and applications.
Propriétés
Formule moléculaire |
C16H26N2OSi |
|---|---|
Poids moléculaire |
290.48 g/mol |
Nom IUPAC |
1-tri(propan-2-yl)silyl-7H-pyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C16H26N2OSi/c1-11(2)20(12(3)4,13(5)6)18-10-8-14-15(19)7-9-17-16(14)18/h7-13H,1-6H3,(H,17,19) |
Clé InChI |
OBOWJRGDWNULMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1NC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)
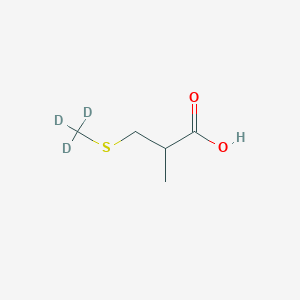
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
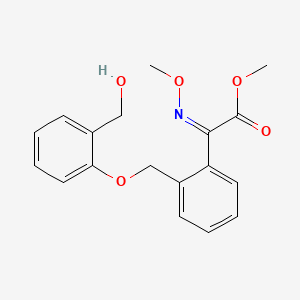
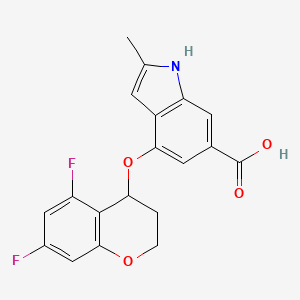
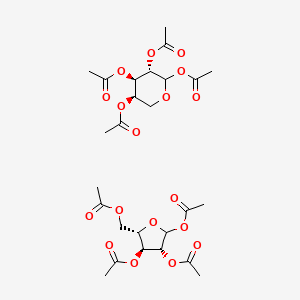
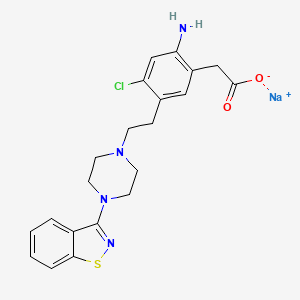
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
